(3S,5R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-methylpiperidine-3-carboxylic acid
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Description
(3S,5R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-methylpiperidine-3-carboxylic acid is a useful research compound. Its molecular formula is C22H23NO4 and its molecular weight is 365.429. The purity is usually 95%.
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Biological Activity
(3S,5R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-methylpiperidine-3-carboxylic acid is a synthetic compound that belongs to the family of piperidine derivatives. Its unique structure, featuring a fluorenylmethoxycarbonyl (Fmoc) group, positions it as a significant compound in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential applications based on recent studies and findings.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C₁₈H₁₉NO₃
- Molecular Weight : 299.35 g/mol
- LogP : 3.67 (indicating moderate lipophilicity)
- Polar Surface Area (PSA) : 66.84 Ų
This structure allows for interactions with various biological targets, making it a candidate for drug development.
The biological activity of this compound is primarily mediated through its ability to interact with specific enzymes and receptors. The Fmoc group can be removed under basic conditions, exposing the active piperidine moiety, which is crucial for binding to biological targets.
Potential Targets:
- Enzymes : The compound may act as an inhibitor or modulator of enzymes involved in various metabolic pathways.
- Receptors : It could interact with receptors that play roles in pain modulation and cancer pathways.
Biological Activity
Recent studies have highlighted several biological activities associated with this compound:
- Anticancer Activity : Preliminary research indicates that similar compounds in the piperidine class exhibit anticancer properties by inhibiting tumor growth. For instance, derivatives have shown significant inhibition of cell proliferation in various cancer cell lines with IC50 values ranging from 0.15 to 0.24 μM .
- Enzyme Inhibition : Compounds with similar structures have been explored for their potential as enzyme inhibitors. The interaction with specific enzymes can lead to modulation of key biological pathways, making them valuable in therapeutic applications.
- Neuroprotective Effects : Some studies suggest that piperidine derivatives may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases.
Table 1: Summary of Biological Activities
Activity Type | Description | Reference |
---|---|---|
Anticancer | Inhibition of cell growth in cancer lines | |
Enzyme Inhibition | Modulation of metabolic pathways | |
Neuroprotection | Potential benefits in neurodegenerative diseases |
Case Study: Anticancer Efficacy
In a study evaluating various piperidine derivatives, this compound was tested against SJSA-1 cells. The results indicated a significant reduction in cell viability at concentrations as low as 0.15 μM, showcasing its potential as an effective anticancer agent .
Properties
IUPAC Name |
(3S,5R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-5-methylpiperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-14-10-15(21(24)25)12-23(11-14)22(26)27-13-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-9,14-15,20H,10-13H2,1H3,(H,24,25)/t14-,15+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHPVULHJXRINRU-CABCVRRESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H](CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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